molecular formula C9H18N2O B6330549 2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one CAS No. 1240565-73-4

2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one

Cat. No.: B6330549
CAS No.: 1240565-73-4
M. Wt: 170.25 g/mol
InChI Key: OZOSYPUCRXIOTA-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one is an organic compound with the molecular formula C9H18N2O It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a methyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one typically involves the reaction of 2-methylpiperazine with an appropriate acylating agent. One common method is the acylation of 2-methylpiperazine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, and the product is purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The piperazine ring allows for binding to various biological macromolecules, influencing their activity and leading to the desired pharmacological effects .

Comparison with Similar Compounds

  • 2-Methyl-1-(4-methylpiperazin-1-yl)propan-1-one
  • 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol
  • 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-amine

Comparison: 2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various research applications .

Properties

IUPAC Name

2-methyl-1-(2-methylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-4-10-6-8(11)3/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOSYPUCRXIOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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